molecular formula C18H20ClNO2 B030743 N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole CAS No. 454713-41-8

N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole

Cat. No.: B030743
CAS No.: 454713-41-8
M. Wt: 317.8 g/mol
InChI Key: LITLNICSYVUFSG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate typically involves several steps. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Chemical Reactions Analysis

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

tert-butyl 1-(chloromethyl)-1,2-dihydrobenzo[e]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-11-13(10-19)16-14-7-5-4-6-12(14)8-9-15(16)20/h4-9,13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITLNICSYVUFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C1C=CC3=CC=CC=C32)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431918
Record name tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454713-41-8
Record name tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
Reactant of Route 2
N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
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N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
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N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
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N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
Reactant of Route 6
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N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole

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